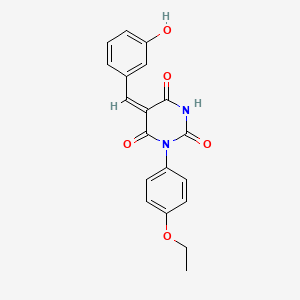![molecular formula C25H17N3O3S B5164577 3-(2-{[1,1'-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)thiourea](/img/structure/B5164577.png)
3-(2-{[1,1'-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{[1,1’-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)thiourea is a complex organic compound that features a combination of biphenyl, benzoxazole, furan, and thiourea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[1,1’-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Biphenyl Group: This step may involve a Suzuki coupling reaction between a halogenated benzoxazole and a boronic acid derivative of biphenyl.
Attachment of the Furan-2-Carbonyl Group: This can be done through an acylation reaction using furan-2-carbonyl chloride.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiourea moiety.
Reduction: Reduction reactions can occur at the carbonyl group or the benzoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.
Enzyme Inhibition: Possible application in the inhibition of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-{[1,1’-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)thiourea would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit key enzymes. In catalysis, it could coordinate with metal centers to facilitate chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-{[1,1’-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)urea: Similar structure but with a urea moiety instead of thiourea.
3-(2-{[1,1’-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)amine: Similar structure but with an amine group.
Uniqueness
The presence of the thiourea moiety in 3-(2-{[1,1’-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)thiourea may impart unique properties such as enhanced binding affinity to certain biological targets or increased reactivity in chemical transformations.
Propriétés
IUPAC Name |
N-[[2-(4-phenylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c29-23(22-7-4-14-30-22)28-25(32)26-19-12-13-21-20(15-19)27-24(31-21)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-15H,(H2,26,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPIOTIEBJBENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=S)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)
![1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5164511.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5164517.png)
![N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5164541.png)

![1-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5164549.png)

![ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate](/img/structure/B5164564.png)
![methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylate](/img/structure/B5164569.png)
![3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B5164571.png)

![4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5164587.png)
![N-cyclopropyl-5-[(5-isoquinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5164588.png)
